3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate
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Overview
Description
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate is a chemical compound with the molecular formula C13H18O2 It is a derivative of 4,7-methano-1H-indene and is known for its unique structural features, which include a hexahydro-4,7-methanoindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate typically involves esterification reactions. One common method is the reaction of 3a,4,5,6,7,7a-hexahydro-4,7-methanoindene with isobutyric acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active moiety, which then interacts with specific pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dicyclopentadiene: A structurally related compound with similar reactivity.
4,7-Methanoindene: Shares the core structure but differs in functional groups.
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: A precursor in the synthesis of the target compound.
Uniqueness
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where precise control over chemical reactions is required .
Properties
CAS No. |
93941-73-2 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-tricyclo[5.2.1.02,6]dec-4-enyl 2-methylpropanoate |
InChI |
InChI=1S/C14H20O2/c1-8(2)14(15)16-12-6-5-11-9-3-4-10(7-9)13(11)12/h5-6,8-13H,3-4,7H2,1-2H3 |
InChI Key |
XEWHAZXTDUYYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1C=CC2C1C3CCC2C3 |
Origin of Product |
United States |
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